molecular formula C13H15NO6S B241095 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone

Cat. No. B241095
M. Wt: 313.33 g/mol
InChI Key: HXMKFYAUTIFLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone, also known as BDM30393, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to have neuroprotective effects and to improve cognitive function. In cardiovascular research, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to have vasodilatory effects and to improve cardiac function.

Mechanism Of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone is not fully understood. However, it has been shown to interact with various targets such as histone deacetylases (HDACs), protein kinase C (PKC), and voltage-gated potassium channels (Kv). 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to inhibit HDAC activity, which leads to the activation of pro-apoptotic genes and the inhibition of angiogenesis. 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has also been shown to activate PKC, which leads to the activation of neuroprotective pathways and the improvement of cognitive function. Additionally, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to inhibit Kv channels, which leads to vasodilation and improved cardiac function.

Biochemical And Physiological Effects

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to have various biochemical and physiological effects. In cancer cells, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurons, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to improve cognitive function, enhance neuroprotection, and increase synaptic plasticity. In the cardiovascular system, 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone has been shown to promote vasodilation, improve cardiac function, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone in lab experiments is its high potency and specificity for its targets. This allows for the precise manipulation of biochemical and physiological pathways. However, one limitation of using 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone. One direction is the further investigation of its mechanism of action and its interaction with various targets. Another direction is the development of more potent and specific analogs of 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone for use in various applications. Additionally, the potential therapeutic applications of 4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases should be further explored.

Synthesis Methods

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxybenzaldehyde with 1,3-benzodioxole, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained after purification and isolation steps.

properties

Product Name

4-(1,3-Benzodioxol-5-ylsulfonyl)-3,3-dimethyl-2-morpholinone

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylsulfonyl)-3,3-dimethylmorpholin-2-one

InChI

InChI=1S/C13H15NO6S/c1-13(2)12(15)18-6-5-14(13)21(16,17)9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3

InChI Key

HXMKFYAUTIFLMS-UHFFFAOYSA-N

SMILES

CC1(C(=O)OCCN1S(=O)(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1(C(=O)OCCN1S(=O)(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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